molecular formula C13H11N3OS2 B1415289 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol CAS No. 1105192-03-7

7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

Cat. No. B1415289
CAS RN: 1105192-03-7
M. Wt: 289.4 g/mol
InChI Key: YDKZRDPYCUTOLS-UHFFFAOYSA-N
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Description

The compound “7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol” belongs to a class of compounds known as thiazolo[4,5-d]pyridazine analogues . These compounds have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors, which could have significant implications in the treatment of certain types of cancer .


Synthesis Analysis

The synthesis of related compounds involves the design and creation of 1,3-thiazoles and thiazolo[4,5-d]pyridazine, both bearing the 2-thioureido function . A safe and efficient synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine from the commercial diaminomaleonitrile has also been reported .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves multiple functional groups. The core structure is a thiazolo[4,5-d]pyridazine ring, which can bear various substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution of bromine atoms by oxygen and nitrogen nucleophiles . Thiols, in particular, have been found to form bis-derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiazolo[4,5-d]pyridazines have been recognized for their broad spectrum of biological activities, including antimicrobial properties. The presence of a thiol group in the compound can potentially enhance these properties, as thiols are known to interact with bacterial enzymes and inhibit their function. This compound could be synthesized and tested against various microorganisms to evaluate its efficacy as a new antimicrobial agent .

Anticancer Research

Compounds containing the thiazolo[4,5-d]pyridazine moiety have shown anticancer activities. The methoxyphenyl group, often found in anticancer drugs, could contribute to the compound’s ability to inhibit cancer cell growth. Research could focus on synthesizing this compound and testing its cytotoxic effects on different cancer cell lines .

Mechanism of Action

The mechanism of action of these compounds is primarily through the inhibition of DHFR, an enzyme involved in DNA synthesis and cell growth . This makes them potential candidates for antitumor activities .

Future Directions

The future directions in the research of these compounds could involve further exploration of their potential as DHFR inhibitors and antitumor agents . Additionally, the formation of stable S…η2-(N=N) bound chains in 4,7-bis(alkylthio)-[1,2,5]thiadiazolo[3,4-d]pyridines makes these compounds promising for the design of liquid crystals .

properties

IUPAC Name

7-(3-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-7-14-11-12(19-7)10(15-16-13(11)18)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKZRDPYCUTOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=S)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163935
Record name 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

CAS RN

1105192-03-7
Record name 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4(5H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
Reactant of Route 2
7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
Reactant of Route 3
7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
Reactant of Route 4
7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
Reactant of Route 5
Reactant of Route 5
7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
Reactant of Route 6
7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

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